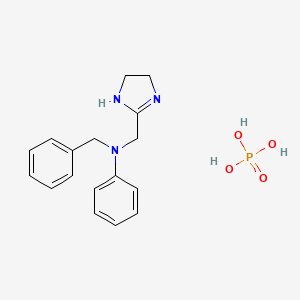

Antazoline Phosphate

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994.

See also: this compound; naphazoline hydrochloride (component of).

属性

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIGUKRYYAGJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-75-8 (Parent) | |

| Record name | Antazoline phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00165507 | |

| Record name | Antazoline phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-68-7 | |

| Record name | Antazoline phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antazoline phosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4,5-dihydro-N-phenyl-1H-imidazole-2-methylamine monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPR5FPH326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antazoline Phosphate: A Technical Guide to its Mechanism of Action on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of antazoline (B1665563) phosphate (B84403) on histamine (B1213489) H1 receptors. The content herein is curated for professionals in research and drug development, offering detailed insights into its pharmacological effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inverse Agonism at the H1 Receptor

Antazoline is a first-generation ethylenediamine (B42938) H1-antihistamine.[1] Its primary mechanism of action is to act as an antagonist at the histamine H1 receptor.[2][3] By binding to the H1 receptor, antazoline blocks the effects of endogenous histamine, providing relief from allergic symptoms.[2][3]

Modern pharmacological understanding classifies most H1-antihistamines, including first-generation agents like antazoline, not as neutral antagonists but as inverse agonists . Histamine H1 receptors are G-protein coupled receptors (GPCRs) that can exist in an equilibrium between an inactive and an active conformation. Even in the absence of an agonist like histamine, a portion of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of signaling activity.

While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist, such as antazoline, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the conformational equilibrium towards the inactive state, thereby reducing the constitutive activity of the receptor. This inverse agonism is a key aspect of the therapeutic efficacy of H1-antihistamines, as it not only prevents histamine-induced signaling but also suppresses the baseline receptor activity that can contribute to inflammatory conditions.

Downstream Signaling Pathways

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a well-defined signaling cascade:

-

Gq/11 Protein Activation: Upon histamine binding, the H1 receptor undergoes a conformational change that activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

This signaling cascade ultimately leads to the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Antazoline phosphate, by acting as an inverse agonist, prevents the initiation of this cascade by stabilizing the H1 receptor in its inactive state. This blockade of the Gq/PLC/IP3 pathway is the fundamental mechanism by which antazoline alleviates allergic symptoms.

Anti-inflammatory Effects via NF-κB Inhibition

Beyond its immediate antihistaminic effects, antazoline exhibits anti-inflammatory properties. This is, in part, due to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The activation of the H1 receptor can lead to the activation of NF-κB, a key transcription factor that upregulates the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By acting as an inverse agonist, antazoline can suppress the basal and histamine-induced activation of the H1 receptor, thereby inhibiting the downstream activation of NF-κB. This reduction in NF-κB activity contributes to the anti-inflammatory effects of antazoline.

Quantitative Data

The following table summarizes the available quantitative data for antazoline's interaction with the H1 receptor. It is important to note that comprehensive and consistent data from multiple peer-reviewed studies for this compound are limited. The provided data should be interpreted with this in mind.

| Parameter | Value | Receptor/System | Source |

| Binding Affinity | |||

| Kd | 7.14 nM | Histamine H1 Receptor | ChEMBL (via Drug Central) |

| H2:H1 Affinity Ratio | 1163 | Rodent Brain Homogenates | PubMed |

| H3:H1 Affinity Ratio | 1110 | Rodent Brain Homogenates | PubMed |

| Functional Activity | |||

| EC50 (HBV DNA reduction) | 2.910 µmol/L | HepAD38 cells | MedChemExpress |

| EC50 (HBV DNA reduction) | 2.349 µmol/L | Huh7 cells | MedChemExpress |

Note: The EC50 values for HBV DNA reduction are provided as an example of antazoline's biological activity but are not a direct measure of H1 receptor antagonism.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) from the receptor is measured.

Materials:

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-mepyramine against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting histamine-induced calcium mobilization.

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the intracellular calcium concentration increases, leading to an increase in fluorescence. This compound's ability to block this response is quantified.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: Histamine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., 1-hour incubation at 37°C).

-

Compound Incubation: Wash the cells and then incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader.

-

Agonist Stimulation: Record a baseline fluorescence reading, and then inject a fixed concentration of histamine into each well.

-

Kinetic Reading: Immediately after histamine injection, measure the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the histamine response against the concentration of this compound to determine the IC50 value.

Visualizations

H1 Receptor Signaling Pathway

Caption: H1 Receptor Signaling and Antazoline's Point of Intervention.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a Calcium Mobilization Assay.

References

An In-Depth Technical Guide to the Pharmacological Profile and Binding Affinity of Antazoline Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline (B1665563), a first-generation antihistamine, is a well-established pharmacological agent primarily recognized for its antagonism of the histamine (B1213489) H1 receptor.[1][2][3] This action alleviates symptoms associated with allergic reactions, making it a mainstay in the treatment of allergic conjunctivitis and nasal congestion.[1][2] Beyond its primary mechanism, the pharmacological profile of antazoline is multifaceted, encompassing interactions with other receptor systems, including muscarinic acetylcholine (B1216132) receptors, which contribute to its anticholinergic effects. Its classification as an imidazoline (B1206853) derivative also suggests potential interactions with imidazoline receptors. This technical guide provides a comprehensive overview of the pharmacological profile of antazoline phosphate (B84403), with a focus on its binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this versatile compound.

Pharmacological Profile and Mechanism of Action

Antazoline's primary therapeutic effect stems from its activity as a competitive and reversible antagonist of the histamine H1 receptor. By binding to the H1 receptor, antazoline blocks the action of endogenous histamine, a key mediator of allergic responses. This prevents the downstream signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability.

As a first-generation antihistamine, antazoline can cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Furthermore, antazoline exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This contributes to its clinical utility in reducing nasal and ocular secretions.

The imidazoline scaffold of antazoline suggests a potential for interaction with imidazoline receptors (I1 and I2), a class of receptors involved in various physiological processes, including blood pressure regulation. However, the specific binding affinities and functional effects of antazoline at these receptors are not as extensively characterized as its antihistaminic and anticholinergic activities.

Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the available quantitative data on the binding affinity of antazoline to various receptors.

| Histamine Receptors | |

| Receptor Subtype | Ki (nM) |

| Histamine H1 | 1163 |

| Histamine H2 | 1110 |

| Histamine H3 | 1 |

| Table 1: Binding Affinity of Antazoline for Histamine Receptor Subtypes. |

| Muscarinic Acetylcholine Receptors | |

| Receptor Subtype | Ki (nM) |

| Muscarinic (unspecified) | 38 |

| Table 2: Binding Affinity of Antazoline for Muscarinic Receptors. |

Signaling Pathways

The interaction of antazoline with its target receptors modulates specific intracellular signaling pathways. Understanding these pathways is crucial for comprehending the drug's mechanism of action and its physiological effects.

Histamine H1 Receptor Signaling Pathway

Antazoline acts as an antagonist at the H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Histamine binding to the H1 receptor activates this pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antazoline blocks this cascade by preventing the initial binding of histamine.

Muscarinic Acetylcholine Receptor Signaling Pathway

Antazoline's anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors. These GPCRs have five subtypes (M1-M5) that couple to different G-proteins. M1, M3, and M5 receptors typically couple to Gq/11, leading to a similar signaling cascade as the H1 receptor. M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, antazoline inhibits the physiological effects of acetylcholine.

Experimental Protocols

The determination of a drug's binding affinity and pharmacological profile relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments used to characterize antazoline.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor. It involves the use of a radiolabeled ligand that has a high affinity and selectivity for the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of antazoline for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H1 receptor).

-

Radioligand (e.g., [³H]-mepyramine for the H1 receptor).

-

Unlabeled competitor (antazoline phosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and a fixed amount of the membrane preparation are added to each well.

-

Competition: A range of concentrations of the unlabeled competitor (antazoline) is added to the wells.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the downstream consequences of receptor activation or inhibition, providing information on whether a compound is an agonist, antagonist, or inverse agonist.

This assay is used to measure the increase in intracellular calcium concentration that occurs upon the activation of Gq-coupled receptors like the H1 and M1/M3/M5 muscarinic receptors.

Objective: To determine the functional antagonism of antazoline at Gq-coupled receptors.

Materials:

-

Cells expressing the target receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist for the target receptor (e.g., histamine for the H1 receptor).

-

This compound.

-

Assay buffer.

-

A fluorescence plate reader.

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Antazoline at various concentrations is added to the wells and incubated.

-

Agonist Stimulation: An agonist is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of antazoline to inhibit the agonist-induced calcium flux is quantified to determine its antagonistic potency (e.g., as an IC50 value).

Conclusion

This compound is a pharmacologically active molecule with a well-defined role as a histamine H1 receptor antagonist. Its clinical efficacy in allergic conditions is a direct result of this activity. However, its pharmacological profile is broader, with notable anticholinergic effects mediated by muscarinic receptor antagonism. While its imidazoline structure suggests potential interactions with imidazoline and adrenergic receptors, a comprehensive quantitative understanding of these off-target activities is an area that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of antazoline's pharmacological properties, which may uncover novel therapeutic applications for this established drug. A more complete characterization of its binding affinities across a wider range of receptors will be instrumental in refining its clinical use and in the development of new therapeutic strategies.

References

A Technical Guide to the Historical Development and Discovery of Antazoline Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development, discovery, and pharmacological characterization of antazoline (B1665563) phosphate (B84403), a first-generation ethylenediamine (B42938) antihistamine. The document details its synthesis, mechanism of action, and the foundational experimental data that established its clinical use.

Discovery and Historical Context

Antazoline was first synthesized in the mid-1940s, a period marked by significant research into compounds capable of counteracting the physiological effects of histamine (B1213489). Developed by Karl Miescher and W. Klarer at Ciba Pharmaceutical Products, Inc., the synthesis of antazoline was a notable advancement in the class of ethylenediamine antihistamines. The pioneering work was officially documented in a U.S. Patent granted on September 14, 1948[1].

As a first-generation antihistamine, antazoline is characterized by its ability to cross the blood-brain barrier, a property responsible for its sedative effects[1][2][3]. Its primary therapeutic applications were quickly established for the symptomatic relief of nasal congestion and allergic conjunctivitis[1]. Due to the poor water solubility of the antazoline free base, its salt forms—primarily phosphate and hydrochloride—were developed to improve its pharmaceutical utility. The phosphate salt, in particular, offered good water solubility, making it suitable for ophthalmic solutions.

Chemical Synthesis

The foundational synthesis of antazoline, as described in the 1948 patent, involves a multi-step process. The core structure is formed through the condensation of N-benzylaniline with a reactive imidazoline (B1206853) intermediate.

Synthesis Workflow

The logical workflow for the original synthesis is outlined below. This process involves the preparation of 2-chloromethyl-imidazoline followed by its reaction with N-benzylaniline to yield the final antazoline base.

Caption: Logical workflow for the synthesis of this compound.

Pharmacological Characterization and Mechanism of Action

Antazoline's primary pharmacological effect is the competitive antagonism of the histamine H1 receptor. It also possesses notable anticholinergic (antimuscarinic) properties, which contribute to its therapeutic effect of reducing nasal and ocular secretions.

Histamine H1 Receptor Antagonism

As a histamine H1 receptor antagonist, antazoline binds reversibly to the receptor without activating it. This action blocks endogenous histamine from binding and initiating the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased capillary permeability, and sensory nerve stimulation.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by antazoline is depicted below.

Caption: Antazoline competitively blocks the H1 receptor, inhibiting histamine-mediated signaling.

Quantitative Pharmacological Data

The potency of antazoline as an antagonist at histamine H1 and muscarinic cholinergic receptors has been quantified using various in vitro assays. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Parameter | Value | Receptor/Tissue | Reference |

| Histamine H1 Antagonism | |||

| pA2 Value | 7.08 | Guinea Pig Ileum | |

| Anticholinergic Activity | |||

| pA2 Value | 8.0 | Guinea Pig Ileum (vs. Acetylcholine) |

Note: Higher pA2 values indicate greater antagonist potency.

Key Experimental Protocols

The characterization of antihistamines like antazoline historically relied on classical pharmacological preparations, most notably the isolated guinea pig ileum assay. This ex vivo model is highly sensitive to both histamine and acetylcholine, making it ideal for quantifying H1 and muscarinic receptor antagonism.

Isolated Guinea Pig Ileum Assay for pA2 Determination

This protocol outlines the methodology for determining the antagonist potency (pA2 value) of antazoline against histamine-induced contractions.

Objective: To quantify the competitive antagonism of antazoline at histamine H1 receptors.

Materials:

-

Guinea pig

-

Tyrode's solution (or Krebs solution)

-

Histamine dihydrochloride (B599025) (Agonist)

-

This compound (Antagonist)

-

Organ bath apparatus with an isometric transducer

-

Data acquisition system (e.g., PowerLab)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Methodology:

-

Tissue Preparation:

-

A guinea pig is humanely euthanized.

-

A segment of the terminal ileum is isolated and placed in fresh, aerated Tyrode's solution.

-

The lumen is gently flushed to remove contents, and a 2-3 cm piece is prepared.

-

-

Mounting:

-

The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15 minutes.

-

-

Agonist Concentration-Response Curve (CRC) - Control:

-

A cumulative CRC for histamine is generated. Starting with a low concentration, the dose of histamine in the bath is incrementally increased (e.g., by a factor of 3 or 10) once the previous response has reached a plateau.

-

This is continued until a maximal contraction is observed.

-

The tissue is then washed repeatedly to return to baseline.

-

-

Antagonist Incubation:

-

A known, fixed concentration of antazoline is added to the organ bath.

-

The tissue is incubated with antazoline for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium to be reached.

-

-

Agonist CRC in the Presence of Antagonist:

-

The cumulative histamine CRC is repeated in the presence of antazoline. A rightward shift in the CRC is expected for a competitive antagonist.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated at various response levels (e.g., EC50). The DR is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the concentration required for the same response in its absence.

-

The procedure is repeated with at least two other concentrations of antazoline.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antazoline]) on the x-axis.

-

For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the pA2 value determination using the guinea pig ileum assay.

Physicochemical Properties and Rationale for Phosphate Salt

The use of salt forms is a common strategy to improve the aqueous solubility and stability of pharmaceutical compounds. Antazoline free base has poor water solubility, which limits its formulation possibilities, especially for aqueous solutions like eye drops.

| Compound | Solubility | pH (Aqueous Solution) | Reference |

| Antazoline Hydrochloride | 1 g in 40 mL water | 6.3 (1% solution) | |

| This compound | Soluble in water; Sparingly soluble in methanol | 4.5 (2% solution) | |

| Antazoline (Free Base) | 663 mg/L (at 30°C) | N/A |

The enhanced water solubility of both the hydrochloride and phosphate salts compared to the free base is evident. The choice of the phosphate salt for many ophthalmic preparations is likely due to a combination of factors including good solubility, buffering capacity, and better tolerability in the eye compared to other salts. The slightly acidic pH of the phosphate salt solution can also contribute to the stability of the formulation.

Conclusion

The discovery of antazoline in the 1940s was a significant contribution to the field of antihistamine therapy. Its development, driven by the chemical ingenuity of Miescher and Klarer at Ciba, provided an effective treatment for common allergic conditions. The pharmacological characterization through classical in vitro methods, such as the guinea pig ileum assay, established its dual mechanism of H1 receptor antagonism and anticholinergic activity. The formulation of antazoline as a phosphate salt was a key pharmaceutical innovation that overcame the poor solubility of the parent compound, enabling its widespread use in topical and ophthalmic applications. This guide has provided a technical overview of these historical and scientific milestones for professionals engaged in modern drug discovery and development.

References

The Structure-Activity Relationship of Antazoline Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563) is a first-generation antihistamine characterized by its ethylenediamine (B42938) and imidazoline (B1206853) structural components.[1] It is primarily recognized for its histamine (B1213489) H1 receptor antagonist activity, which alleviates symptoms of allergic reactions such as nasal congestion and allergic conjunctivitis.[2][3][4] Beyond its antihistaminic effects, antazoline exhibits a complex pharmacological profile, interacting with imidazoline and α-adrenergic receptors, which contributes to its diverse physiological effects and potential therapeutic applications.[5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of antazoline phosphate, detailing its multi-receptor interactions, the structural determinants of its activity, and the experimental protocols for its pharmacological evaluation.

Chemical Structure and Key Features

Antazoline's chemical structure, N-benzyl-N-(2-imidazolin-2-ylmethyl)aniline, is the foundation of its pharmacological activity. The molecule can be dissected into three key components:

-

Imidazoline Ring: This heterocyclic moiety is crucial for its interaction with imidazoline and α-adrenergic receptors.

-

Ethylenediamine Bridge: This flexible linker connects the imidazoline ring to the N-phenyl-N-benzylamine group.

-

N-phenyl-N-benzylamine Group: These aromatic rings are important for its histamine H1 receptor antagonist activity.

Structure-Activity Relationship (SAR) Studies

Histamine H1 Receptor Antagonism

The diaryl (phenyl and benzyl) substitution is a common feature of first-generation antihistamines and is essential for high-affinity H1 receptor binding. The two aromatic rings are believed to adopt a non-coplanar orientation for optimal interaction with the H1 receptor.

| Structural Modification | Effect on H1 Receptor Activity | Rationale |

| Substitution on the Phenyl or Benzyl Rings | Likely to modulate affinity and selectivity. Electron-withdrawing or donating groups can alter the electronic properties and steric interactions with the receptor binding pocket. | General principle of antihistamine SAR. |

| Modification of the Ethylenediamine Linker | Changes in length or rigidity can impact the optimal positioning of the aromatic groups within the H1 receptor binding site, potentially reducing affinity. | The linker's flexibility is crucial for adopting the correct binding conformation. |

| Replacement of the Imidazoline Ring | May decrease H1 antagonist activity if the replacement alters the overall conformation or basicity of the molecule. | The imidazoline ring contributes to the overall physicochemical properties of the molecule. |

Imidazoline Receptor Binding

The imidazoline ring is the primary pharmacophore for imidazoline receptor interaction. Antazoline is known to bind to both I1 and I2 imidazoline receptor subtypes.

| Structural Modification | Effect on Imidazoline Receptor Activity | Rationale |

| Substitution on the Imidazoline Ring | Can significantly alter affinity and selectivity for I1 vs. I2 subtypes. | The imidazoline ring directly interacts with the receptor. |

| Nature of the Linker | The type and length of the linker between the imidazoline ring and the aromatic moiety influence affinity. | Optimal positioning of the imidazoline ring is critical. |

| Aromatic Group Modifications | Can influence selectivity between imidazoline and adrenergic receptors. | Subtle changes in the aromatic region can fine-tune receptor interactions. |

α-Adrenergic Receptor Activity

The imidazoline moiety is also a well-known pharmacophore for α-adrenergic receptors. Antazoline exhibits activity at both α1 and α2-adrenergic receptors.

| Structural Modification | Effect on α-Adrenergic Receptor Activity | Rationale |

| Substitution on the Phenyl Ring of the Imidazoline | Can modulate agonist or antagonist activity at α2-adrenoceptors. | The electronic nature of the substituent influences the interaction with the receptor. |

| Replacement of the Imidazoline Ring | Likely to abolish significant α-adrenergic activity. | The imidazoline ring is a key structural feature for α-adrenergic ligands. |

| Conformational Restriction | Can enhance selectivity for specific α-adrenergic receptor subtypes. | A more rigid structure can favor binding to a particular receptor conformation. |

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of test compounds, such as antazoline analogs, to their target receptors.

1. Membrane Preparation:

-

Harvest cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human histamine H1 receptor, rabbit kidney for imidazoline I2 receptors, or rat cerebral cortex for α-adrenergic receptors).

-

Homogenize the cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-clonidine for I1 and α2 receptors, or [³H]-idazoxan for I2 receptors), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known, potent, unlabeled ligand for the target receptor.

-

Incubate the plates at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Caption: Histamine H1 Receptor Signaling Pathway and its Blockade by Antazoline.

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound's structure-activity relationship is complex, stemming from its interactions with multiple receptor systems. While its efficacy as a histamine H1 receptor antagonist is well-established and aligns with the general SAR of first-generation antihistamines, its activity at imidazoline and α-adrenergic receptors adds another layer of complexity and potential for therapeutic diversification. The imidazoline ring is a key determinant for these latter interactions. The lack of comprehensive quantitative SAR data for a systematic series of antazoline analogs highlights an area for future research. Such studies would be invaluable for the rational design of more selective and potent ligands targeting these receptors, potentially leading to novel therapeutics with improved efficacy and reduced side-effect profiles. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

In-Vitro Characterization of Antazoline Phosphate's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline (B1665563) phosphate (B84403) is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. It is clinically used for the symptomatic relief of nasal congestion and allergic conjunctivitis.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] This technical guide provides an in-depth overview of the in-vitro biological activity of antazoline phosphate, focusing on its receptor binding profile, functional antagonism, and effects on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Core Biological Activity: Histamine H1 Receptor Antagonism

Antazoline selectively binds to the histamine H1 receptor, a G-protein coupled receptor (GPCR), without activating it. This binding action competitively inhibits the binding of endogenous histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms.[1][3]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The potency and selectivity of this compound have been characterized through various in-vitro assays. The following tables summarize the key quantitative data available.

Table 1: Histamine H1 Receptor Binding Affinity of Antazoline

| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Antazoline | [³H]pyrilamine | Rodent Brain | 1163 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Antazoline at the Histamine H1 Receptor

| Compound | Assay Type | Tissue/Preparation | pA₂ Value |

| Antazoline | Functional Antagonism (Schild Plot Analysis) | Rabbit Aorta | 8.1 |

pA₂ Value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Table 3: Receptor Selectivity Profile of Antazoline

| Receptor Subtype | H₁:H₂ Affinity Ratio | H₁:H₃ Affinity Ratio |

| Antazoline | 1:1163 | 1:1110 |

Data presented as the ratio of Kᵢ values (H₂/H₁) and (H₃/H₁), indicating the selectivity for the H1 receptor over H2 and H3 receptors.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Antazoline exerts its antagonist effect by blocking the histamine-induced signaling cascade. The histamine H1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G-protein. Upon histamine binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability.

References

The Role of Antazoline Phosphate in Mast Cell Stabilization Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Mast Cells as Key Mediators of Allergic Inflammation

Mast cells are tissue-resident immune cells that play a pivotal role in the pathophysiology of allergic diseases.[2] Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) antibodies by an allergen, mast cells undergo degranulation. This process results in the release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (e.g., tryptase and chymase), cytokines, and lipid mediators (e.g., prostaglandins (B1171923) and leukotrienes).[2][3] These mediators are responsible for the characteristic symptoms of allergic reactions, ranging from mild urticaria and rhinitis to life-threatening anaphylaxis. Consequently, inhibiting mast cell degranulation is a key therapeutic objective.

Antazoline (B1665563) Phosphate (B84403): Beyond H1-Receptor Antagonism

Antazoline is an ethylenediamine (B42938) derivative that functions as a histamine H1-receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors on various cell types, thereby mitigating the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. While this is its established role, many first-generation H1-antihistamines are known to possess additional pharmacological properties. Research into the direct effects of these compounds on mast cell stabilization—preventing the initial release of histamine and other mediators—is crucial for a comprehensive understanding of their therapeutic potential.

Quantitative Analysis of Mast Cell Stabilization

A critical aspect of investigating a compound's mast cell stabilizing potential is the acquisition of robust quantitative data. Key parameters include the half-maximal inhibitory concentration (IC50) for the inhibition of mediator release and the maximum percentage of inhibition. Due to the lack of specific published data for antazoline phosphate in this context, the following table is presented as a template for researchers to structure their findings when evaluating this or similar compounds.

Table 1: Template for Quantitative Data on Mast Cell Mediator Release Inhibition

| Mediator Assayed | Inducing Agent | Test Compound Concentration | % Inhibition (Mean ± SD) | IC50 Value |

| β-Hexosaminidase | IgE/Anti-IgE | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |

| Histamine | Compound 48/80 | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |

| Tryptase | Calcium Ionophore A23187 | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |

| Leukotriene C4 | IgE/Antigen | e.g., 1 µM, 10 µM, 100 µM | Experimental Data | Calculated Value |

Note: This table is for illustrative purposes to guide data presentation. Specific values for this compound are not currently available in published literature.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

The following is a detailed protocol for a common in vitro assay to assess the mast cell stabilizing activity of a test compound like this compound. This protocol utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.

Materials and Reagents

-

RBL-2H3 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-Dinitrophenyl (DNP) IgE

-

DNP-Human Serum Albumin (HSA)

-

Compound 48/80

-

Calcium Ionophore A23187

-

This compound

-

Tyrode's Buffer (pH 7.4)

-

Triton X-100 (0.1% in Tyrode's Buffer for total lysis)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate for β-hexosaminidase assay

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

Histamine ELISA kit

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

Step-by-Step Procedure

-

Cell Culture and Seeding: Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitization: Sensitize the cells by adding 50 ng/mL of anti-DNP IgE to each well. Incubate overnight at 37°C.

-

Washing and Treatment: Gently wash the cells twice with warm Tyrode's buffer to remove any unbound IgE. Add various concentrations of this compound (or the vehicle control) dissolved in Tyrode's buffer to the appropriate wells. Incubate for 30-60 minutes at 37°C.

-

Induction of Degranulation: To induce IgE-mediated degranulation, add DNP-HSA to a final concentration of 100 ng/mL to the test wells. For positive controls, add an appropriate concentration of Compound 48/80 or A23187. For the negative control (spontaneous release), add only Tyrode's buffer. For total release, add 0.1% Triton X-100. Incubate the plate for 1 hour at 37°C.

-

Quantification of β-Hexosaminidase Release:

-

Carefully collect the supernatant from each well.

-

Add an equal volume of pNAG substrate solution to each supernatant sample in a new 96-well plate.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of β-hexosaminidase release is calculated as: [(Sample Absorbance - Negative Control Absorbance) / (Total Release Absorbance - Negative Control Absorbance)] * 100.

-

-

Quantification of Histamine Release:

-

Use the collected supernatant and follow the manufacturer's instructions for the histamine ELISA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of mediator release for each concentration of this compound compared to the positive control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Signaling Pathways in Mast Cell Degranulation

The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade. Understanding this pathway is crucial for identifying potential targets for mast cell stabilizing drugs.

References

The Anti-Arrhythmic Potential of Antazoline Phosphate: A Technical Guide

Abstract: Antazoline (B1665563), a first-generation antihistamine, has been repurposed in several regions as a potent and rapid-acting antiarrhythmic agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the anti-arrhythmic potential of antazoline phosphate (B84403). It consolidates quantitative data on its electrophysiological effects, details key experimental methodologies, and visualizes its proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-arrhythmic therapies.

Introduction

Antazoline is an H1-receptor antagonist developed in the 1940s.[1] Early clinical observations noted its "quinidine-like" properties, suggesting a potential role in managing cardiac arrhythmias.[1] After decades of limited use in this indication, there has been a resurgence of interest, particularly in Poland, where it is used for the rapid termination of supraventricular arrhythmias.[2][3] Clinical studies have demonstrated that intravenous antazoline is highly effective for the cardioversion of recent-onset AF, with success rates comparable or superior to standard anti-arrhythmic drugs like propafenone (B51707) and amiodarone.[3] Its primary mechanism is believed to be consistent with a Vaughan Williams Class Ia anti-arrhythmic, characterized by sodium channel blockade and a moderate inhibition of potassium channels, leading to prolonged cardiac action potentials and refractory periods.

Proposed Mechanism of Action

The anti-arrhythmic effect of antazoline is attributed to its multi-channel blocking properties, which are characteristic of a Class Ia agent. The primary actions include:

-

Sodium Channel (INa) Blockade: By inhibiting the fast inward sodium current responsible for Phase 0 of the cardiac action potential, antazoline slows the maximum upstroke velocity (Vmax). This action decreases conduction velocity in the atria, which is reflected by a prolongation of the P wave and QRS complex on an electrocardiogram (ECG). This slowing of conduction can interrupt re-entrant circuits that sustain arrhythmias like AF.

-

Potassium Channel (IKr) Blockade: Antazoline also inhibits the rapid component of the delayed rectifier potassium current (IKr). This action prolongs Phase 3 repolarization, leading to an increase in the action potential duration (APD) and the effective refractory period (ERP). This effect is observed as a prolongation of the QT interval on the ECG. An extended refractory period makes the cardiac tissue less susceptible to premature re-excitation, further contributing to the termination of tachyarrhythmias.

While the electrophysiological profile strongly suggests these mechanisms, it is important to note that direct quantitative assessments of antazoline's binding affinity and channel blockade kinetics (e.g., IC50 values for Nav1.5 or hERG channels) are not extensively reported in peer-reviewed literature. The drug's anticholinergic properties may also contribute to its clinical effects, such as a transient increase in heart rate upon administration.

Quantitative Data Presentation

Preclinical Electrophysiological Data

Experiments using an isolated rabbit heart model have provided the most detailed preclinical insights into antazoline's effects on atrial electrophysiology.

Table 1: Preclinical Electrophysiological Effects of Antazoline (20 µmol/L) in Isolated Rabbit Hearts

| Parameter | Baseline + ACh/ISO | Antazoline + ACh/ISO | Absolute Change | P-value |

|---|---|---|---|---|

| Atrial Action Potential Duration (aAPD) | 99 ± 11 ms | 140 ± 15 ms | +41 ms | <0.01 |

| Atrial Effective Refractory Period (aERP) | 102 ± 13 ms | 176 ± 21 ms | +74 ms | <0.05 |

| Atrial Post-Repolarization Refractoriness (aPRR) | 3 ± 4 ms | 36 ± 9 ms | +33 ms | <0.01 |

| Atrial Fibrillation Inducibility | 14 of 20 hearts | 0 of 20 hearts | -100% | N/A |

Data are presented as mean ± SEM. ACh = Acetylcholine (B1216132); ISO = Isoproterenol (B85558).

Human Electrophysiological and ECG Data

Studies in healthy volunteers and patients undergoing electrophysiological (EP) studies have quantified the in-vivo effects of intravenous antazoline.

Table 2: Effects of Intravenous Antazoline on Human ECG and Intracardiac Conduction Parameters

| Parameter | Baseline Value | Value after Antazoline | Absolute/Percent Change | Study Population | Citation |

|---|---|---|---|---|---|

| P Wave Duration | 101 ± 10 ms | 110 ± 16 ms | +9 ms | Healthy Volunteers | |

| QRS Duration | 101 ± 12 ms | 107 ± 12 ms | +6 ms | Healthy Volunteers | |

| QTcF Interval | 403 ± 21 ms | 448 ± 27 ms | +45 ms | Healthy Volunteers | |

| HV Interval | 46.9 ± 1.8 ms | 53.7 ± 2.6 ms | +6.8 ms | EPS Patients | |

| Right Atrial ERP | 204.0 ± 8.1 ms | 224.7 ± 8.7 ms | +20.7 ms | EPS Patients | |

| Left Atrial ERP | 206.0 ± 8.2 ms | 228.7 ± 9.1 ms | +22.7 ms | EPS Patients | |

| Stroke Volume | 94.9 ± 21.8 mL | 82.4 ± 19.6 mL | -12.5 mL | Healthy Volunteers |

Data are presented as mean ± SD or mean ± SEM as reported in the source. ERP = Effective Refractory Period.

Clinical Efficacy Data

Multiple clinical studies and registries have evaluated the efficacy of antazoline for the pharmacological cardioversion of AF.

Table 3: Clinical Efficacy of Antazoline for Pharmacological Cardioversion of Atrial Fibrillation

| Study | Comparison Group | Antazoline Success Rate | Comparison Success Rate | Relative Risk (95% CI) | P-value |

|---|---|---|---|---|---|

| CANT Study | Amiodarone | 85.3% | 66.7% | 1.28 (1.13–1.45) | <0.001 |

| CANT Study | Propafenone | 85.3% | 78.6% | 1.09 (0.91–1.30) | 0.317 |

| CANT II Study (Pre-PSM) | Amiodarone | 78.3% | 66.9% | 1.17 (1.07–1.28) | <0.001 |

| CANT II Study (Pre-PSM) | Propafenone | 78.3% | 72.7% | 1.08 (0.97–1.20) | 0.14 |

| CANT II Study (Post-PSM) | Non-Antazoline Group | 84.2% | 66.7% | 1.26 (1.11–1.43) | <0.001 |

PSM = Propensity Score Matching.

Experimental Protocols

Preclinical Isolated Heart Model (Rabbit)

This protocol, adapted from Frommeyer et al. (2017), is designed to assess the effects of antazoline on atrial electrophysiology and AF inducibility in an ex-vivo whole-heart model.

-

Animal Preparation: New Zealand white rabbits are anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta.

-

Perfusion: The heart is perfused with a modified Tyrode's solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Electrophysiological Recordings: Four monophasic action potential (MAP) electrodes are placed on the epicardial surfaces of the right and left atria to record local action potentials. A volume-conducted ECG is also recorded.

-

Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory period (aERP) are measured at baseline using a standard S1-S2 programmed stimulation protocol.

-

AF Induction Protocol:

-

AF is induced using a burst pacing protocol (e.g., 50 Hz for 5 seconds).

-

To increase AF susceptibility, a combination of acetylcholine (1 µmol/L) and isoproterenol (1 µmol/L) is added to the perfusate.

-

The burst pacing protocol is repeated to confirm AF inducibility.

-

-

Drug Administration: Antazoline (20 µmol/L) is added to the perfusate containing acetylcholine and isoproterenol.

-

Post-Drug Assessment: After a 15-minute equilibration period, aAPD and aERP are remeasured, and the AF induction protocol is repeated to assess the drug's efficacy in suppressing arrhythmia.

Human In-Vivo Electrophysiology Study

This protocol, based on the methodology described by Bińkowski et al. (2018), evaluates the electrophysiological effects of antazoline in patients undergoing clinical EP studies.

-

Patient Selection: Patients scheduled for catheter ablation of supraventricular arrhythmias are enrolled. A baseline EP study is performed to confirm the primary arrhythmia and rule out other conduction diseases.

-

Catheter Placement: Standard EP catheters are placed in the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).

-

Baseline Measurements: A comprehensive set of baseline electrophysiological parameters is recorded, including:

-

Surface ECG intervals (QRS, QT, QTc).

-

Intracardiac intervals (AH, HV).

-

Sinus node recovery time (SNRT).

-

Wenckebach point.

-

Atrial and atrioventricular nodal effective refractory periods (AERP, AVNERP).

-

-

Drug Administration: Antazoline is administered intravenously in cumulative boluses (e.g., 100 mg, followed by another 100 mg, then a final 100 mg for a total of 300 mg).

-

Repeat Measurements: Five minutes after each bolus, the full set of electrophysiological measurements is repeated to assess dose-dependent effects.

-

Monitoring: Continuous ECG and noninvasive blood pressure are monitored throughout the procedure and for at least 2 hours post-procedure.

Clinical Trial for Pharmacological Cardioversion

This generalized protocol is based on the design of the CANT and CANT II registry studies for evaluating antazoline in an emergency department setting.

-

Patient Population: Eligible patients present to the emergency department with symptomatic, recent-onset (e.g., < 48 hours) atrial fibrillation. Key exclusion criteria include hemodynamic instability, significant structural heart disease (e.g., severe heart failure), sick sinus syndrome, or high-degree AV block.

-

Randomization/Allocation: Patients are allocated to receive an anti-arrhythmic drug at the discretion of the attending physician (in an observational registry) or are randomized to a specific treatment arm (e.g., Antazoline vs. Amiodarone).

-

Drug Administration Protocol:

-

Antazoline Group: Antazoline mesylate is administered intravenously. A typical regimen involves slow (e.g., 3-minute) boluses of 100-200 mg, which can be repeated up to a maximum cumulative dose (e.g., 300-500 mg) until cardioversion occurs or the maximum dose is reached.

-

-

Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion and for a defined observation period (e.g., 12-24 hours).

-

Primary Endpoint: The primary efficacy endpoint is the successful conversion of AF to sinus rhythm, confirmed by ECG, within a specified timeframe (e.g., 12 hours).

-

Safety Endpoints: The primary safety endpoints include the incidence of significant bradycardia (<45 bpm), hypotension requiring intervention, syncope, or other serious adverse events.

Safety and Tolerability

In clinical use for AF cardioversion, intravenous antazoline is generally well-tolerated. The most common adverse effects are mild and transient, including nausea, a metallic taste, and flushing. The primary cardiovascular safety concerns are related to its mechanism of action:

-

Bradycardia and Hypotension: As with other anti-arrhythmics, there is a risk of dose-dependent bradycardia and hypotension.

-

Pro-arrhythmia: Due to its effect on QT interval prolongation, there is a theoretical risk of pro-arrhythmia, including Torsades de Pointes. However, reported rates of serious adverse events in large registries have been very low.

-

Negative Inotropy: A reduction in stroke volume has been observed in healthy volunteers, suggesting a mild negative inotropic effect. This warrants caution in patients with significant structural heart disease or heart failure.

Conclusion

Antazoline phosphate demonstrates significant anti-arrhythmic potential, functioning as a potent and rapid-acting agent for the pharmacological cardioversion of atrial fibrillation. Its electrophysiological profile is consistent with a Vaughan Williams Class Ia agent, primarily through the blockade of sodium and potassium channels, which results in slowed atrial conduction and prolonged atrial refractoriness. Preclinical models confirm its ability to increase atrial refractory periods and suppress AF inducibility. This is strongly supported by clinical data from large registries showing high rates of successful cardioversion with a favorable safety profile in selected patient populations. Further research, particularly rigorous randomized controlled trials and preclinical studies to quantify its specific ion channel affinities, is necessary to fully elucidate its mechanism and firmly establish its role in modern arrhythmia management.

References

- 1. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Histamine: An In-depth Technical Guide to the Off-Target Molecular Interactions of Antazoline Phosphate

For Researchers, Scientists, and Drug Development Professionals

Antazoline (B1665563) phosphate (B84403), a first-generation antihistamine, is well-established as a competitive antagonist of the histamine (B1213489) H1 receptor, providing relief for allergic conjunctivitis and nasal congestion.[1][2][3] However, a growing body of evidence reveals that its pharmacological activity extends beyond this primary target, engaging with a diverse array of molecular machinery. This guide provides a comprehensive overview of the non-histaminergic molecular targets of antazoline phosphate, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development endeavors.

Muscarinic Acetylcholine (B1216132) Receptors: The Basis of Anticholinergic Effects

Antazoline is recognized for its anticholinergic properties, which stem from its interaction with muscarinic acetylcholine receptors.[2][4] This activity is a common characteristic of first-generation antihistamines and contributes to side effects such as dry mouth and sedation.

Quantitative Data: Receptor Binding Affinity

| Target | Ligand | Affinity Metric | Value | Reference |

| Muscarinic Acetylcholine Receptors | This compound | - | - |

Data for specific subtypes (M1-M5) is a key area for future investigation.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of antazoline for muscarinic receptors is a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

This compound.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of this compound.

-

Include control wells with no competitor (total binding) and wells with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Muscarinic Receptor Antagonism

References

Methodological & Application

Application Notes and Protocols for Antazoline Phosphate Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of antazoline (B1665563) phosphate (B84403) in murine models. The information is intended to guide researchers in designing and executing experiments involving this compound.

Data Presentation: Administration and Pharmacokinetics

Quantitative data regarding the administration of antazoline and its pharmacokinetic properties are summarized below. Note that specific pharmacokinetic data in mice is limited in the available literature; therefore, data from rat studies is provided for reference.

Table 1: Antazoline Phosphate Administration Routes and Dosages in Murine Models

| Administration Route | Dosage | Frequency | Vehicle | Reference |

| Oral (PO) | 1-5 mg/kg | Every 24 hours (q24hrs) | To be determined by study | [1] |

| Subcutaneous (SC) | 1-5 mg/kg | Every 24 hours (q24hrs) | To be determined by study | [1] |

Table 2: Pharmacokinetic Parameters of Antazoline in Rats (Intravenous Administration)

| Parameter | Value | Species | Dosage | Reference |

| Terminal Elimination Half-life (t½) | 3.53 hours | Rat | 10 mg/kg | [2] |

| Volume of Distribution (Vss) | 315 L (in humans) | Human | 100 mg | [2] |

| Mean Residence Time (MRT∞) | 3.45 hours (in humans) | Human | 100 mg | [2] |

| Clearance | 80.5 L/h (in humans) | Human | 100 mg | |

| Primary Elimination Route | Urinary Excretion | Rat | 10 mg/kg |

Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Antazoline is a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist. It also possesses anticholinergic properties. By blocking the H1 receptor, antazoline prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Antazoline Phosphate

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Antazoline (B1665563) Phosphate (B84403) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is applicable for the determination of antazoline in pharmaceutical formulations and for stability studies.

Introduction

Antazoline is a first-generation antihistamine with anticholinergic properties, commonly used to relieve nasal congestion and in eye drops for allergic conjunctivitis.[1][2] Accurate and reliable analytical methods are crucial for quality control and to ensure the safety and efficacy of pharmaceutical products containing antazoline. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their degradation products. This application note details a robust HPLC method for the analysis of antazoline phosphate.

Experimental Protocols

This section outlines two distinct HPLC methods for the analysis of antazoline. Method 1 is a UHPLC-PDA assay for the simultaneous determination of antazoline hydrochloride and naphazoline (B1676943) hydrochloride, while Method 2 is an HPLC method for the simultaneous determination of tetrahydrozoline (B7765393) hydrochloride and antazoline hydrochloride.[3]

Method 1: UHPLC-PDA Assay

This method is optimized for the simultaneous determination of antazoline hydrochloride and naphazoline hydrochloride in ophthalmic formulations.[4]

Chromatographic Conditions:

-

Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.[3]

-

Column: ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm).

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) containing 0.5% triethylamine (B128534) in a 60:40 (v/v) ratio.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 1.0 µL.

Sample Preparation:

Standard and sample solutions are prepared by dissolving the material in the mobile phase to achieve a desired concentration.

Method 2: HPLC Method for Ophthalmic Solutions

This method is suitable for the simultaneous determination of tetrahydrozoline hydrochloride and antazoline hydrochloride in ophthalmic solutions.

Chromatographic Conditions:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.

-

Column: Shimpack VP-ODS (250 x 4.6 mm).

-

Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (B95107) (THF), and 1% v/v phosphoric acid aqueous solution in a ratio of 18:5:77 (v/v/v).

-

Flow Rate: 1.8 mL/min.

-

Detection Wavelength: 230 nm.

-

Internal Standard: Sulphamethoxazole.

Data Presentation

The following tables summarize the key parameters and validation data for the described HPLC methods.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 (UHPLC-PDA) | Method 2 (HPLC) | Method 3 (HPLC) |

| Technique | UHPLC | HPLC | HPLC |

| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 x 100 mm) | Shimpack VP-ODS (250 x 4.6 mm) | C18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) with 0.5% TEA (60:40, v/v) | Acetonitrile/Tetrahydrofuran/1% Phosphoric Acid (18:5:77, v/v/v) | Phosphate Buffer/Methanol (80:20, v/v) |

| Flow Rate | 0.6 mL/min | 1.8 mL/min | 1.5 mL/min |

| Detection Wavelength | 285 nm | 230 nm | 285 nm |

| Column Temperature | 40 °C | Not Specified | Room Temperature |